4-chloro-8-fluoro-7-methoxyquinazoline
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Overview
Description
4-chloro-8-fluoro-7-methoxyquinazoline is a chemical compound belonging to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications in drug development, its effects on ecosystems in environmental research, and its use in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-fluoro-7-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-8-fluoroquinazoline with methoxy-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-8-fluoro-7-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-chloro-8-fluoro-7-methoxyquinazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-8-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7-methoxyquinazoline
- 8-fluoro-7-methoxyquinazoline
- 4-chloro-8-methoxyquinazoline
Uniqueness
4-chloro-8-fluoro-7-methoxyquinazoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential therapeutic applications compared to similar compounds with only one of these substituents.
Properties
CAS No. |
1816992-62-7 |
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Molecular Formula |
C9H6ClFN2O |
Molecular Weight |
212.61 g/mol |
IUPAC Name |
4-chloro-8-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-6-3-2-5-8(7(6)11)12-4-13-9(5)10/h2-4H,1H3 |
InChI Key |
OMKZSYOUHFHBPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NC=N2)Cl)F |
Purity |
95 |
Origin of Product |
United States |
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